molecular formula C11H20ClNO3 B6350348 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride CAS No. 1158422-53-7

1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride

Cat. No. B6350348
CAS RN: 1158422-53-7
M. Wt: 249.73 g/mol
InChI Key: VJBCRCCWWCYCSZ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride, or 1-THPPA hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing both a pyran and a piperidine ring, and is used in a variety of laboratory experiments.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression, function, and interactions. Its structural specificity can help in the identification and quantification of proteins, especially when tagged or modified for detection .

Synthesis of Bioactive Molecules

Researchers use this compound in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals with potential therapeutic effects .

Molecular Weight Determination

The molecular weight of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is 249.73 g/mol . This property is crucial for calculating dosages for experimental applications and understanding its behavior in biological systems .

Chemical Library Construction

This compound is a valuable addition to chemical libraries used in high-throughput screening. Its unique structure can interact with various biological targets, aiding in the discovery of lead compounds for drug development .

Suzuki Coupling Reactions

It is employed in Suzuki coupling reactions, which are pivotal in forming C-C bonds to create complex organic structures. This process is fundamental in the development of new chemical entities with potential applications in medicinal chemistry .

Inhibitory Activity Studies

The compound is used in the synthesis of analogs that display inhibitory activity towards specific cell lines, such as DU-145 and HeLa. This application is significant in cancer research and the development of anticancer agents .

properties

IUPAC Name

1-(oxan-4-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10;/h9-10H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCRCCWWCYCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride

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